molecular formula C19H23N3S B4086135 5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B4086135
M. Wt: 325.5 g/mol
InChI Key: IWFVTRRJLXXKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that has been synthesized using various methods and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in inhibiting cancer cell growth involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The compound has been shown to target specific enzymes and signaling pathways that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Apart from its anticancer properties, this compound has also been investigated for its potential effects on various biochemical and physiological processes. Studies have shown that the compound exhibits antioxidant, anti-inflammatory, and antifungal activities.

Advantages and Limitations for Lab Experiments

The compound has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, its limitations include its toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

There are several future directions for the study of 5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the significant areas of research is the development of analogs with improved efficacy and reduced toxicity. Another direction is the investigation of the compound's potential application in combination therapy with other anticancer agents. Additionally, further studies are needed to determine its potential applications in other fields, such as neuroprotection and antiviral activity.
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions have been discussed in this paper. Further studies are needed to determine its full potential and efficacy in various applications.

Scientific Research Applications

5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its potential applications in various fields of scientific research. One of the significant applications is its use as an anticancer agent. Studies have shown that the compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-(1-adamantyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-12-2-4-16(5-3-12)22-17(20-21-18(22)23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFVTRRJLXXKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
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5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
Reactant of Route 4
5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(1-adamantyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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